N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide
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Overview
Description
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide (NADFB) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a member of the class of compounds known as difluorobenzamides and has been found to possess a wide range of biochemical and physiological properties. NADFB has been studied for its potential use in drug discovery, drug development, and medical research.
Mechanism of Action
The exact mechanism of action of N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide is not yet fully understood. However, it is known that N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide binds to a variety of proteins and enzymes, including the enzyme cyclooxygenase-2 (COX-2). This binding is thought to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory cytokines. Additionally, N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide has been found to inhibit the activity of other enzymes involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including COX-2 and other enzymes involved in the production of pro-inflammatory molecules. Additionally, N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide has been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide has several advantages and limitations when used in laboratory experiments. One of the advantages of using N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide is its high solubility in a variety of solvents, including water and organic solvents. Additionally, N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide is relatively stable and can be stored for long periods of time without significant degradation. However, one of the major limitations of using N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide is its low reactivity, which can make it difficult to use in some laboratory experiments.
Future Directions
The potential applications of N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide are still being explored, and there are a number of future directions that can be explored. Some potential future directions include the use of N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide in drug discovery and drug development, the development of new synthesis methods for N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide, and the investigation of its potential use in the treatment of neurological disorders, cancer, and cardiovascular disease. Additionally, further research into the biochemical and physiological effects of N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide could lead to the development of new therapeutic strategies.
Synthesis Methods
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-fluorobenzaldehyde with an azepane ring-opening reagent, such as ethyl azepan-1-ylbut-2-yn-1-yl acetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction yields N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide in high yields.
Scientific Research Applications
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide has been studied for its potential use in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological properties, making it a useful tool for drug discovery and drug development. Additionally, N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide has been studied for its potential use in medical research, including the study of neurological disorders, cancer, and cardiovascular disease.
properties
IUPAC Name |
N-[4-(azepan-1-yl)but-2-ynyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O/c18-15-8-7-14(13-16(15)19)17(22)20-9-3-6-12-21-10-4-1-2-5-11-21/h7-8,13H,1-2,4-5,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIMKMKEVVJINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CCNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide |
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